1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to be active pharmacophores , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that pyrazole derivatives can undergo various reactions, such as condensation with hydroxylamine hydrochloride to form corresponding oxime . This process serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .
Biochemical Pathways
The compound’s conversion from aldehyde to nitrile suggests it may influence pathways involving these functional groups .
Pharmacokinetics
The compound’s molecular weight of 20024 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The conversion of the compound from aldehyde to nitrile suggests it may have potential applications in the synthesis of various medicinally important compounds .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to exhibit various biological activities
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of 1,3-diketones with hydrazine hydrate under acidic conditions can yield pyrazole derivatives . Another method involves the use of phosphorus oxychloride and dimethylformamide at low temperatures, followed by the addition of hydrazone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: This compound is being explored for its anticancer properties and as a potential drug candidate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-methanol
Uniqueness
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrazole ring enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOQXCIFXFOWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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